molecular formula C8H20Cl2N2O B11778725 trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride

trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride

Cat. No.: B11778725
M. Wt: 231.16 g/mol
InChI Key: GZKFIPKPONNKJC-YUZCMTBUSA-N
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Description

trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride is a chemical building block of interest in medicinal chemistry and pharmacological research. Its structure, featuring both basic amine and hydroxyl functional groups on a piperidine scaffold, makes it a versatile synthon for constructing more complex molecules. Researchers utilize this compound as a key intermediate in the exploration and synthesis of novel bioactive compounds. Its potential mechanism of action in any final active molecule would be highly dependent on the target system and the structure of the final derivative. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H20Cl2N2O

Molecular Weight

231.16 g/mol

IUPAC Name

(3R,4R)-4-[(dimethylamino)methyl]piperidin-3-ol;dihydrochloride

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)6-7-3-4-9-5-8(7)11;;/h7-9,11H,3-6H2,1-2H3;2*1H/t7-,8+;;/m1../s1

InChI Key

GZKFIPKPONNKJC-YUZCMTBUSA-N

Isomeric SMILES

CN(C)C[C@H]1CCNC[C@@H]1O.Cl.Cl

Canonical SMILES

CN(C)CC1CCNCC1O.Cl.Cl

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Dimethylamine

A widely cited method involves the synthesis of chiral epoxide intermediates followed by nucleophilic ring-opening with dimethylamine. The stereochemical outcome is controlled by the geometry of the epoxide and reaction conditions.

  • Epoxide Formation :

    • Starting from 4-vinylpiperidin-3-ol, asymmetric dihydroxylation using AD-mix-α or AD-mix-β generates a chiral diol with enantiomeric excess (ee) values of 40–65%.

    • The diol is converted to a mono-tosyl derivative using tosyl chloride in dichloromethane, followed by epoxidation with meta-chloroperbenzoic acid (mCPBA).

  • Epoxide Ring-Oxidation :

    • The epoxide is treated with dimethylamine in tetrahydrofuran (THF) at 80°C, leading to trans-addition across the epoxide ring. This step installs the dimethylaminomethyl group while preserving the hydroxyl group’s stereochemistry.

    • Ytterbium triflate or lithium perchlorate may be used as catalysts to enhance regioselectivity.

  • Salt Formation :

    • The free base is precipitated as the dihydrochloride salt using hydrochloric acid in ethanol.

Reductive Amination of 4-Ketopiperidin-3-ol

This method leverages reductive amination to introduce the dimethylaminomethyl group:

  • Ketone Synthesis :

    • 4-Hydroxypiperidin-3-ol is oxidized to 4-ketopiperidin-3-ol using Dess-Martin periodinane or Swern oxidation conditions.

  • Reductive Amination :

    • The ketone reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

    • The reaction proceeds in methanol at 50°C, achieving >70% yield.

  • Stereochemical Control :

    • The trans-configuration is favored due to steric hindrance between the hydroxyl group and the incoming dimethylaminomethyl moiety.

Alkylation of 4-Halopiperidin-3-ol

Direct alkylation of a halogenated piperidine precursor offers a straightforward route:

  • Halogenation :

    • 4-Hydroxypiperidin-3-ol is treated with phosphorus tribromide (PBr3) in dimethylformamide (DMF) to yield 4-bromopiperidin-3-ol.

  • Alkylation with Dimethylamine :

    • The brominated intermediate reacts with excess dimethylamine in acetonitrile at 80°C for 12 hours.

    • Triethylamine is added to scavenge HBr, driving the reaction to completion.

  • Isolation :

    • The product is purified via recrystallization from ethyl acetate and converted to the dihydrochloride salt using HCl gas.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Stereochemical Control
Epoxide Ring-Opening4-Vinylpiperidin-3-olmCPBA, dimethylamine, Yb(OTf)355–65High (ee 40–65%)
Reductive Amination4-Ketopiperidin-3-olNaBH3CN, dimethylamine70–75Moderate
Alkylation4-Bromopiperidin-3-olPBr3, dimethylamine, Et3N60–68Low

Key Observations :

  • The epoxide route provides superior stereocontrol but requires multi-step synthesis.

  • Reductive amination offers higher yields but necessitates careful optimization to avoid over-reduction.

  • Direct alkylation is efficient but less selective for the trans-isomer.

Protection-Deprotection Strategies

Critical to preserving functional group integrity during synthesis:

  • Hydroxyl Protection :

    • The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.

    • Deprotection is achieved with tetrabutylammonium fluoride (TBAF) in THF.

  • Amine Protection :

    • Dimethylamine is introduced late-stage to avoid side reactions, but temporary Boc protection may be used if early-stage functionalization is required.

Analytical Characterization

Post-synthesis validation ensures product purity and configuration:

  • NMR Spectroscopy :

    • ¹H NMR (D2O): δ 3.45–3.55 (m, 1H, CH–N), 2.95–3.10 (m, 2H, N(CH3)2), 2.70–2.85 (m, 2H, CH2–N).

    • ¹³C NMR : δ 68.9 (C–OH), 54.2 (N(CH3)2), 45.7 (piperidine C4).

  • Chiral HPLC :

    • Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.5 min for trans-isomer.

Industrial-Scale Considerations

  • Solvent Selection :

    • Acetonitrile and DMF are preferred for alkylation due to high dielectric constants.

    • Ethanol is optimal for salt formation, offering easy crystallization.

  • Catalyst Recycling :

    • Ytterbium triflate can be recovered via aqueous extraction and reused with minimal activity loss .

Chemical Reactions Analysis

Types of Reactions: trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Serotonin Hydroxylation Inhibition

One significant application of this compound is its role as a non-peptide inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is crucial in the synthesis of serotonin, a neurotransmitter involved in mood regulation and various physiological processes. Inhibitors like trans-4-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride can potentially be used to manage conditions associated with altered serotonin levels, such as:

  • Irritable Bowel Syndrome (IBS)
  • Carcinoid Syndrome
  • Osteoporosis
  • Pulmonary Hypertension
    Research indicates that compounds inhibiting TPH can lower serotonin levels in specific tissues without affecting central nervous system serotonin, thus minimizing side effects associated with traditional antidepressants .

Cancer Treatment

The compound has shown promise in cancer research, particularly concerning neuroendocrine tumors characterized by elevated serotonin secretion. The inhibition of TPH could reduce serotonin's role in tumor growth, making it a potential therapeutic target for various cancers, including:

  • Breast Cancer
  • Prostate Cancer
  • Neuroendocrine Tumors
    Studies have demonstrated that TPH inhibitors can lead to reduced tumor volumes in xenograft models, indicating their potential efficacy as anticancer agents .

Antimicrobial Properties

Trans-4-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride has also been evaluated for its antimicrobial properties. Compounds with similar piperidine structures have exhibited significant activity against various bacterial strains. Mechanisms of action may include:

  • Disruption of bacterial cell walls
  • Interference with metabolic pathways
    In vitro assays have shown that this compound can effectively inhibit the Type III secretion system (T3SS) in pathogenic bacteria, suggesting its potential use in treating bacterial infections.

Case Study 1: Inhibition of Pathogenic Bacteria

A study assessed the effectiveness of trans-4-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride against Escherichia coli strains. The compound demonstrated a notable reduction in bacterial load when administered at therapeutic concentrations over specified periods.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity tests were conducted using mammalian cell lines through MTT assays. Results indicated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for drug development.

Case Study 3: Mechanistic Studies

Further mechanistic studies highlighted that the compound's interaction with cellular targets could lead to apoptosis in cancer cell lines. Activation of caspase pathways was noted as a significant event contributing to observed cytotoxicity.

Mechanism of Action

The mechanism of action of trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Analysis

The following table summarizes key structural and functional differences between trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Similarity Score References
This compound (Target Compound) Not explicitly provided in evidence - 4-(Dimethylaminomethyl)
- 3-OH (dihydrochloride)
Inferred 5-HT modulation (based on analogs)
(-)-trans-4-(4-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl]-1-methylpiperidine HCl C₂₀H₂₅FNO₃·HCl 397.88 - 4-Fluorophenyl
- 4-Methoxyphenoxy methyl
Potent 5-HT potentiator
Trans-3-Hydroxy-4-Methylpiperidine Hydrochloride C₆H₁₄ClNO 151.64 - 3-OH
- 4-Methyl
No explicit activity reported
3-Methylpiperidin-4-ol hydrochloride C₆H₁₄ClNO 151.64 - 4-OH
- 3-Methyl
Structural similarity to neurotransmitters 0.93
OTSSP167 hydrochloride C₂₄H₂₅Cl₃N₃O₂ 523.89 - Dimethylamino-methylcyclohexyl
- Dichlorophenyl
Kinase inhibitor (implied by structural motifs)

Notes:

  • Similarity Scores : Calculated using cheminformatics tools, higher scores (e.g., 0.93 for 3-Methylpiperidin-4-ol hydrochloride) indicate closer structural resemblance to the target compound .
  • Functional Divergence: The fluorophenyl and methoxyphenoxy substituents in Christensen et al.’s compound enhance 5-HT potentiation compared to the dimethylaminomethyl group in the target compound .

Pharmacological and Toxicological Profiles

  • 5-HT Potentiation: The (-)-trans-4-(4-fluorophenyl) analog demonstrates robust 5-HT activity due to electron-withdrawing (fluorine) and bulky aromatic substituents, which likely improve receptor binding affinity. In contrast, the target compound’s dimethylaminomethyl group may prioritize solubility over receptor specificity .
  • Toxicity Data: Limited ecotoxicological data are available for the target compound. However, analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride lack full environmental impact assessments, suggesting a common gap in piperidine derivatives’ safety profiles .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form of the target compound enhances aqueous solubility, similar to OTSSP167 hydrochloride, which also employs a hydrochloride salt for improved bioavailability .
  • Stability : Trans-3-Hydroxy-4-Methylpiperidine Hydrochloride’s stability under physiological conditions is inferred from its structural rigidity, a trait shared with the target compound .

Biological Activity

Trans-4-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride is a piperidine derivative with potential pharmacological applications. Its unique structure, characterized by a dimethylamino group and a hydroxyl group, suggests various biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound based on diverse scientific studies and patents.

  • Molecular Formula : C₈H₂₀Cl₂N₂O
  • Molecular Weight : 231.16 g/mol
  • Structure : The compound features a piperidine ring, which enhances its interaction with biological targets.

1. Pharmacological Properties

Trans-4-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride has been investigated for its potential as a CNS stimulant and antidepressant . The presence of the dimethylamino group is crucial for its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

2. Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity to various receptors:

  • Serotonin Receptors : Potential antidepressant effects linked to serotonin modulation.
  • Norepinephrine Transporters : Implications for stimulant activity.

The following table summarizes comparative binding affinities of related compounds:

Compound NameBinding Affinity (Ki)Biological Activity
Trans-4-((Dimethylamino)methyl)piperidin-3-olTBDCNS stimulant
4-(Dimethylamino)methylpiperidin-4-olTBDAntidepressant
1-(Dimethylamino)propan-2-olTBDCNS stimulant

3. Analgesic Properties

Recent studies have highlighted the analgesic potential of related piperidine derivatives. For instance, compounds similar to trans-4-((Dimethylamino)methyl)piperidin-3-ol have shown efficacy in pain models, suggesting that this compound may also possess analgesic properties through mechanisms involving opioid receptor activation .

Case Studies

A notable study utilized a hot plate model to assess the analgesic effects of piperidine derivatives. The results indicated that certain structural modifications could enhance pain relief while minimizing side effects associated with traditional opioids .

Synthesis and Applications

The synthesis of trans-4-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride involves several methods that optimize yield and purity. Its dihydrochloride form increases water solubility, facilitating biological studies and pharmaceutical applications.

Synthesis Methods

  • Refluxing Piperidine Derivatives with Dimethylamine : This method allows for the formation of the desired piperidine structure.
  • Hydrochloride Salt Formation : Enhances solubility and stability in aqueous solutions.

Q & A

Q. What synthetic routes are commonly employed for trans-4-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride, and how do solvent systems influence yield and purity?

  • Methodological Answer : The compound’s synthesis often involves hydrolysis of precursor molecules in solvent systems such as amides, sulfoxides, or cyclic ethers. For example, hydrolysis with a base (e.g., NaOH) in dichloromethane under controlled pH and temperature conditions can optimize stereochemical integrity . Solvent polarity and protic/aprotic properties directly impact reaction kinetics and byproduct formation. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are essential for verifying the structural configuration of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the trans-stereochemistry and dimethylamino group placement. Mass spectrometry (MS) validates molecular weight (e.g., 523.89 g/mol for the hydrochloride salt) and fragmentation patterns . Infrared (IR) spectroscopy can identify functional groups like hydroxyl and tertiary amine moieties .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer : The compound’s solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-solubilization in acidic conditions (pH 4–5) leverages the hydrochloride salt’s ionic character. Dynamic light scattering (DLS) monitors aggregation tendencies in physiological media .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with trans-4-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride, and how do data discrepancies arise between kinase inhibition assays?

  • Methodological Answer : As a maternal embryonic leucine zipper kinase (MELK) inhibitor, this compound disrupts cancer cell proliferation via ATP-binding domain competition. Discrepancies in IC₅₀ values between enzymatic assays (e.g., recombinant MELK) and cellular models (e.g., HeLa cells) may stem from off-target effects or differential cellular uptake. Orthogonal assays (e.g., thermal shift or CRISPR-mediated MELK knockout) validate target specificity .

Q. How can researchers address contradictions in pharmacokinetic (PK) data between rodent and primate models?

  • Methodological Answer : Interspecies PK variability often arises from differences in cytochrome P450 metabolism or blood-brain barrier penetration. Microdosing studies with radiolabeled compound (¹⁴C or ³H) in primates provide precise absorption/distribution metrics. Allometric scaling adjusts dosage for cross-species extrapolation, while physiologically based pharmacokinetic (PBPK) modeling identifies metabolic bottlenecks .

Q. What strategies resolve conflicting toxicity profiles in acute vs. chronic exposure studies?

  • Methodological Answer : Acute toxicity (e.g., LD₅₀) often reflects immediate CNS effects (e.g., respiratory depression), while chronic toxicity involves cumulative organ damage. Histopathological analysis of liver/kidney tissues and serum biomarkers (ALT, creatinine) clarify dose-dependent effects. Mechanistic toxicology studies (e.g., mitochondrial membrane potential assays) differentiate on-target from off-target toxicity .

Safety and Compliance Questions

Q. What safety protocols are critical for handling this compound in a laboratory setting?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles, lab coats) to prevent inhalation or dermal contact. Emergency response measures include immediate rinsing with water for eye/skin exposure and activated charcoal for ingestion. Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Q. How should researchers mitigate risks during scale-up synthesis?

  • Methodological Answer : Conduct hazard operability (HAZOP) studies to identify exothermic reaction risks or solvent incompatibilities. Use inline Fourier-transform infrared (FTIR) for real-time reaction monitoring. Implement quenching protocols (e.g., slow acid addition) to neutralize residual reagents .

Data Presentation

Table 1 : Key Physicochemical Properties of trans-4-((Dimethylamino)methyl)piperidin-3-ol dihydrochloride

PropertyValueReference
Molecular Weight523.89 g/mol (hydrochloride)
Solubility (H₂O)25 mg/mL (pH 5.0)
Melting Point>250°C (decomposes)
LogP (Predicted)1.8 (un-ionized form)

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